An In-depth Technical Guide to the Physical and Chemical Properties of Isoamylamine
An In-depth Technical Guide to the Physical and Chemical Properties of Isoamylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoamylamine, also known as 3-methyl-1-butanamine, is a primary aliphatic amine that serves as a versatile building block in organic synthesis.[1][2][3] Its utility spans the synthesis of pharmaceuticals, agrochemicals, and as an intermediate in the production of more complex molecules.[4] This guide provides a comprehensive overview of the physical and chemical properties of isoamylamine, complete with experimental protocols and visual representations of its chemical behavior.
Physical Properties
Isoamylamine is a colorless to pale yellow, mobile liquid with a characteristic strong, ammoniacal odor.[1][4] It is a flammable liquid and is sensitive to air.[2][5] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of Isoamylamine
| Property | Value | References |
| Molecular Formula | C5H13N | [1][4] |
| Molecular Weight | 87.16 g/mol | [1] |
| Boiling Point | 95.00 to 97.00 °C (at 760 mm Hg) | [1][2][6] |
| Melting Point | -60.00 °C | [1][6] |
| Density | 0.747 - 0.753 g/mL (at 25 °C) | [1][2] |
| Refractive Index | 1.405 - 1.411 (at 20 °C) | [1][2] |
| Solubility | Soluble in water, ethanol, propylene (B89431) glycol, glycerin, chloroform, and ether.[1][2][3] | [1][2][3] |
| pKa | 10.6 (at 25 °C) | [2][5] |
| Flash Point | 18.3 °C (65 °F) | [3][5] |
| Vapor Pressure | 51.1 mmHg (at 25 °C) | [5] |
Experimental Protocols for Physical Property Determination
Boiling Point Determination (Micro-scale)
The boiling point of a small sample of isoamylamine can be determined using the Thiele tube method.[7]
-
Sample Preparation: A small amount of isoamylamine (a few drops) is placed into a small test tube or a Durham tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid sample in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing mineral oil.[7]
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.
-
Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]
Density Determination
The density of isoamylamine can be measured using a pycnometer or a digital density meter according to standard methods like ASTM D3505.[1][9]
-
Pycnometer Calibration: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined. It is then filled with deionized water at a known temperature, and the mass is measured again to determine the volume of the pycnometer.
-
Sample Measurement: The pycnometer is emptied, dried, and filled with isoamylamine at the same temperature. The mass of the filled pycnometer is then measured.
-
Calculation: The density of isoamylamine is calculated by dividing the mass of the isoamylamine by the volume of the pycnometer.
Spectral Data
Spectroscopic data is crucial for the identification and characterization of isoamylamine.
Table 2: Spectral Data of Isoamylamine
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 2.71 (t, 2H, -CH₂NH₂), 1.61-1.68 (m, 1H, -CH(CH₃)₂), 1.31-1.37 (q, 2H, -CH₂CH₂NH₂), 0.91 (d, 6H, -CH(CH₃)₂) | [1] |
| ¹³C NMR (15.09 MHz, CDCl₃) | δ (ppm): 43.21 (-CH₂NH₂), 40.27 (-CH₂CH(CH₃)₂), 25.77 (-CH(CH₃)₂), 22.68 (-CH(CH₃)₂) | [1] |
| IR (liquid film) | Characteristic peaks for N-H stretching (primary amine), C-H stretching, and N-H bending. | [10] |
| Mass Spectrometry (EI-B) | m/z: 30 (base peak), 44, 70, 87 (M⁺) | [1] |
Chemical Properties and Reactions
The chemical reactivity of isoamylamine is primarily dictated by its primary amine functionality, which allows it to act as a nucleophile and a base.[4][9]
Basicity
As an amine, isoamylamine is basic and reacts with acids to form the corresponding isoamylammonium salts.
Acylation
Isoamylamine readily undergoes acylation with acylating agents such as acetyl chloride or acetic anhydride (B1165640) to form N-isoamylamides.[3][11] This reaction is a common method for protecting the amine group in multi-step syntheses.
Experimental Protocol for Acylation of Isoamylamine
This protocol is a general procedure for the acylation of a primary amine.[11]
-
Reaction Setup: In a round-bottom flask, dissolve isoamylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents) in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM). The flask is placed in an ice bath to cool.
-
Addition of Acylating Agent: Acetyl chloride (1.05 equivalents) dissolved in DCM is added dropwise to the stirred solution.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated and washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Isolation: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the N-isoamylacetamide.
Alkylation
The nitrogen atom of isoamylamine can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control and may lead to over-alkylation, producing secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts.[12][13][14]
Experimental Protocol for Alkylation of Isoamylamine
This is a general protocol for the alkylation of a primary amine.[15]
-
Reaction Mixture: A solution of isoamylamine (1 equivalent) and an alkyl halide (e.g., methyl iodide, 1 equivalent) is prepared in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
-
Base Addition: A base, such as sodium carbonate or triethylamine (1.5 equivalents), is added to the mixture.
-
Reaction Conditions: The mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide.
-
Work-up: After the reaction is complete, it is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic extract is washed, dried, and the solvent is evaporated. The resulting mixture of alkylated products can be separated by chromatography.
Oxidation
The oxidation of isoamylamine can lead to different products depending on the oxidizing agent and reaction conditions. For instance, oxidation can yield isoamyl nitrite (B80452).[9] A related reaction is the synthesis of isoamyl nitrite from isoamyl alcohol.[16]
Experimental Protocol for the Synthesis of Isoamyl Nitrite from Isoamylamine
This procedure describes the nitrosation of isoamylamine.
-
Reaction Setup: Isoamylamine is dissolved in an acidic aqueous solution.
-
Nitrosation: A solution of sodium nitrite is added dropwise to the cooled (0-5 °C) solution of isoamylamine. The reaction is stirred for a specified period.
-
Isolation: The product, isoamyl nitrite, which is often immiscible with the aqueous layer, can be separated. Further purification may be achieved by distillation.
Synthesis of Isoamylamine
Isoamylamine can be synthesized through various methods, with two common routes being the reduction of isovaleronitrile (B1219994) and the Gabriel synthesis.[2][9]
Reduction of Isovaleronitrile
A common laboratory and industrial method for preparing primary amines is the reduction of the corresponding nitrile. Isovaleronitrile can be reduced to isoamylamine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[9]
References
- 1. store.astm.org [store.astm.org]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. store.astm.org [store.astm.org]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. books.rsc.org [books.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Amination [fishersci.co.uk]
- 16. prepchem.com [prepchem.com]
